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Introduction

Heart Failure with preserved Ejection Fraction (HFpEF) is a complex clinical syndrome
characterized by diastolic dysfunction of the left ventricle, leading to symptoms of heart failure
despite a normal or near-normal ejection fraction. The pathophysiology is heterogeneous,
involving a combination of cardiac and extra-cardiac factors, which has made the development
of effective therapeutics challenging. One emerging therapeutic target is the cardiac
sarcomere, where excessive contractility can contribute to diastolic stiffness.

Ulacamten (formerly CK-4021586) is a novel, selective, small-molecule inhibitor of cardiac
myosin ATPase.[1][2] By reducing the number of active actin-myosin cross-bridges during
cardiac contraction, Ulacamten decreases hypercontractility without affecting calcium
transients.[2] This mechanism of action suggests its potential as a targeted therapy for a subset
of HFpEF patients characterized by hypercontractility. Preclinical studies have begun to explore
the efficacy of Ulacamten in rodent models that recapitulate key features of human HFpEF.

These application notes provide a summary of the available preclinical data and detailed
protocols for the administration of Ulacamten in the ZSF1 obese rat model of HFpEF, a well-
characterized model of the disease.

Mechanism of Action of Ulacamten
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Ulacamten selectively inhibits the ATPase activity of cardiac myosin. This inhibition is state-
dependent and reduces the number of myosin heads that can interact with actin to generate
force. The resulting decrease in cardiac muscle contractility is intended to improve diastolic
relaxation and reduce the stiffness of the ventricular wall, thereby addressing a key

pathophysiological mechanism in HFpEF.
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Ulacamten's Mechanism of Action in the Cardiac Sarcomere.

Preclinical Data in a Rodent Model of HFpEF

The ZSF1 obese rat is a well-established model of HFpEF that develops hypertension, obesity,
and diabetes, leading to diastolic dysfunction and cardiac fibrosis with a preserved ejection
fraction. A preclinical study evaluated the effects of Ulacamten in this model.

Summary of Quantitative Data
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The following table summarizes the reported effects of Ulacamten treatment in the ZSF1
obese rat model of HFpEF. It is important to note that this data is based on a conference
abstract and a corporate presentation, and a full peer-reviewed publication with a more
extensive dataset is not yet available.

Vehicle- Ulacamten- .
Duration of
Parameter Treated ZSF1 Treated ZSF1 Reference
Treatment
Rats Rats
Echocardiograph
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Fractional
) 52.7+£29 481 +2.6 16 weeks [3]
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Interstitial N
) ) Not specified compared to 16 weeks [3]
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vehicle

Data are presented as mean + standard deviation.

Experimental Protocols
Induction of HFpEF using the ZSF1 Obese Rat Model

The ZSF1 obese rat model is a cross between a female Zucker diabetic fatty (ZDF) rat and a
male spontaneously hypertensive heart failure (SHHF) rat.[4][5] The resulting obese male
offspring develop a phenotype that closely mimics human cardiometabolic HFpEF.

Materials:
o Male ZSF1 obese rats and lean littermate controls (e.g., from Charles River Laboratories).

e Standard rodent chow and water.
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» Animal housing facility with a 12-hour light/dark cycle.

Protocol:

Acquire male ZSF1 obese and lean rats at approximately 5-6 weeks of age.
e House the animals under standard conditions with ad libitum access to food and water.
e Monitor animal health and body weight regularly.

o The HFpEF phenotype, characterized by diastolic dysfunction, typically develops between 10
and 20 weeks of age.[4][6] Echocardiographic assessments can be performed to confirm the
development of the disease phenotype prior to initiating treatment.
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Workflow for the ZSF1 Obese Rat Model of HFpEF.

Administration of Ulacamten by Oral Gavage

Materials:

+ Ulacamten (CK-4021586)
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Vehicle for suspension/solution (e.g., appropriate aqueous-based vehicle, to be determined
based on drug properties)

Oral gavage needles (16-18 gauge for adult rats)

Syringes

Animal scale

Protocol:

e Preparation of Dosing Solution: Prepare a homogenous suspension or solution of
Ulacamten in the chosen vehicle at the desired concentration. Based on available data, a
dosage of 10 mg/kg has been used in a rat model of HFpEF.[7]

e Animal Handling and Dosing:

[e]

Weigh each rat to determine the precise volume of the dosing solution to be administered.

(¢]

Gently restrain the rat.

[¢]

Insert the gavage needle carefully into the esophagus.

[¢]

Administer the Ulacamten suspension/solution or vehicle control slowly and steadily.

[e]

Monitor the animal for any signs of distress during and after the procedure.

e Dosing Schedule: For chronic studies, such as the 16-week study mentioned, daily oral
gavage is a common practice. The exact frequency should be guided by the pharmacokinetic
profile of Ulacamten.

e Long-term Administration Considerations: For long-term studies, it is crucial to ensure proper
gavage technique to minimize stress and potential injury to the animals. Regular monitoring
of animal health, including body weight and food/water intake, is essential.

Assessment of Cardiac Function and Structure
Echocardiography:
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o Perform transthoracic echocardiography on anesthetized rats at baseline and at the end of
the treatment period.

e Acquire standard views (e.g., parasternal long-axis, short-axis) to assess:
o Systolic Function: Left ventricular ejection fraction (LVEF), fractional shortening (FS).

o Diastolic Function: Mitral valve inflow patterns (E/A ratio), tissue Doppler imaging of the
mitral annulus (e' velocity, E/e' ratio), and isovolumic relaxation time (IVRT).

o Cardiac Structure: Left ventricular wall thickness, internal dimensions, and mass.
Histological Analysis:
e At the end of the study, euthanize the animals and excise the hearts.
e Fix the hearts in formalin and embed in paraffin.
e Section the hearts and perform histological staining:
o Masson's Trichrome or Picrosirius Red: To quantify interstitial and perivascular fibrosis.
o Hematoxylin and Eosin (H&E): To assess overall cardiac morphology and myocyte size.

Conclusion

The available preclinical data suggests that Ulacamten shows promise in improving diastolic
function and reducing cardiac fibrosis in the ZSF1 obese rat model of HFpEF. The provided
protocols offer a framework for researchers to conduct further studies to validate these findings
and to explore the full therapeutic potential of Ulacamten in HFpEF. More comprehensive
studies are needed to establish a complete profile of its effects on a wider range of cardiac and
systemic parameters in different rodent models of HFpEF.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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